molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1272509
CAS RN: 73799-63-0
M. Wt: 201.22 g/mol
InChI Key: JEISWFNRNZRSHM-UHFFFAOYSA-N
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Patent
US08822495B2

Procedure details

A solution of iodine (2.27 g) in THF (27.9 mL) was added dropwise at 0° C. to a mixture of sodium borohydride (818 mg) in dry THF (45 mL) within 40 min. At this temperature, a solution of 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (750 mg) in THF (11.1 mL) was then added dropwise. Then the reaction mixture was heated for 6 h under reflux. The mixture was cooled to 0° C., and 3N HCl was carefully added. Then the reaction solution was neutralized with 2N sodium hydroxide solution. The aqueous phase was extracted three times with ethyl acetate. The organic phases were combined, dried over sodium sulfate and the solvent was removed in vacuum. The raw product was purified by preparative HPLC. In this way the product was obtained with molecular weight 173.12 (C12H15N); MS (ESI): 174 (M+H+).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
27.9 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
11.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.[BH4-].[Na+].[CH2:5]([N:12]1[C:17](=O)[CH:16]2[CH:14]([CH2:15]2)[C:13]1=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl.[OH-].[Na+]>C1COCC1>[CH2:5]([N:12]1[CH2:13][CH:14]2[CH:16]([CH2:15]2)[CH2:17]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
II
Name
Quantity
818 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
27.9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CC2C1=O)=O
Name
Quantity
11.1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was heated for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
The raw product was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
In this way the product was obtained with molecular weight 173.12 (C12H15N)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.